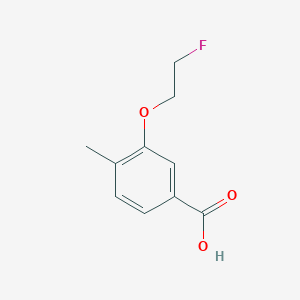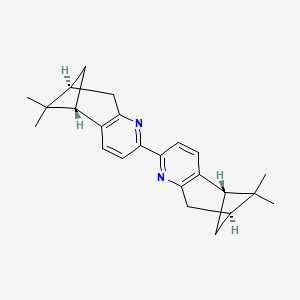
(5S,5'S,7S,7'S)-5,5',6,6',7,7',8,8'-Octahydro-6,6,6',6'-tetramethyl-2,2'-bi-5,7-methanoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,5’S,7S,7’S)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S,5’S,7S,7’S)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by hydrogenation and cyclization steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanoquinoline moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated methanoquinoline derivatives.
Substitution: Alkylated methanoquinoline compounds.
Scientific Research Applications
Chemistry: In chemistry, (5S,5’S,7S,7’S)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving chiral centers. It may also serve as a model compound for studying the behavior of similar natural products.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (5S,5’S,7S,7’S)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and bicyclic structure allow it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
- (5S,5’S,7S,7’S)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline
- (5S,5’S,7S,7’S)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline
Comparison: Compared to other similar compounds, (5S,5’S,7S,7’S)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline stands out due to its unique stereochemistry and the presence of multiple chiral centers. This gives it distinct properties in terms of reactivity and interaction with biological targets. Additionally, its fused bicyclic structure provides a rigid framework that can be advantageous in the design of new materials and drugs.
Properties
Molecular Formula |
C24H28N2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1S,9S)-5-[(1S,9S)-10,10-dimethyl-6-azatricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-5-yl]-10,10-dimethyl-6-azatricyclo[7.1.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C24H28N2/c1-23(2)13-9-17(23)15-5-7-19(25-21(15)11-13)20-8-6-16-18-10-14(24(18,3)4)12-22(16)26-20/h5-8,13-14,17-18H,9-12H2,1-4H3/t13-,14-,17+,18+/m0/s1 |
InChI Key |
YIKVVTFYESZBHF-LBTBCDHLSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C3=C(C2)N=C(C=C3)C4=NC5=C(C=C4)[C@H]6C[C@@H](C5)C6(C)C)C |
Canonical SMILES |
CC1(C2CC1C3=C(C2)N=C(C=C3)C4=NC5=C(C=C4)C6CC(C5)C6(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


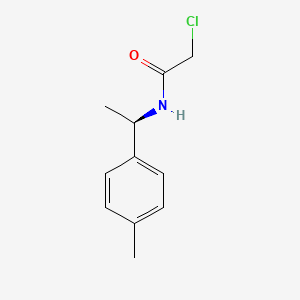
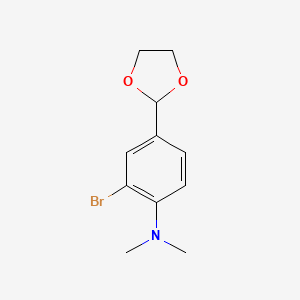

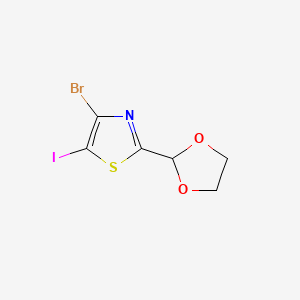
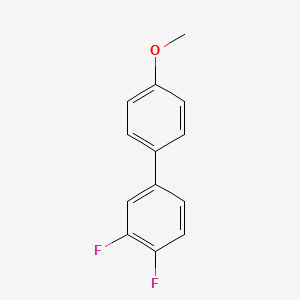
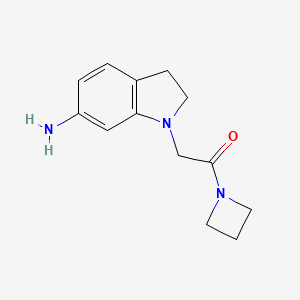
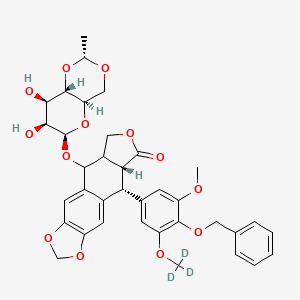
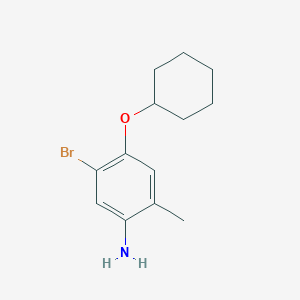
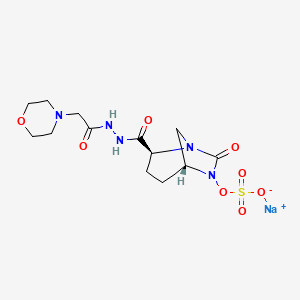
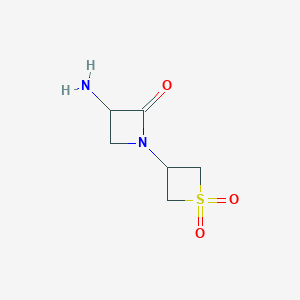
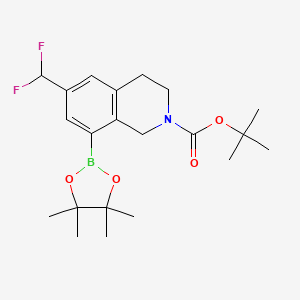
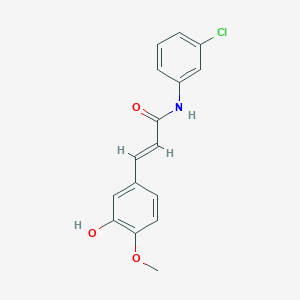
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
